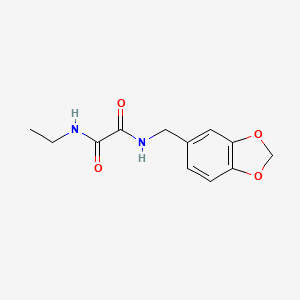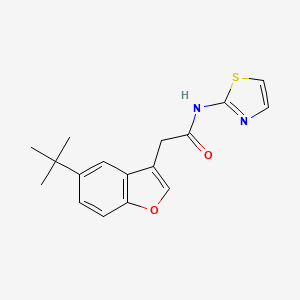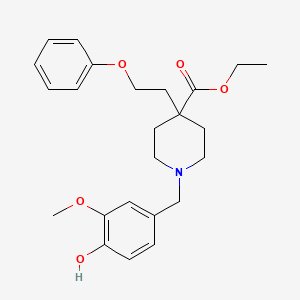
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential application in drug development and cancer research.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with the microtubule network of cancer cells. Microtubules are essential for cell division and play a critical role in maintaining the shape and structure of cells. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide binds to the colchicine-binding site of tubulin, which disrupts the microtubule network and prevents cell division. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anti-proliferative activity against cancer cells, induce apoptosis, and inhibit tumor growth. It has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases.
実験室実験の利点と制限
One of the major advantages of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines. However, one of the limitations of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its poor solubility in water, which may affect its bioavailability in vivo. Furthermore, the mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may limit its potential application in drug development.
将来の方向性
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to improve its solubility in water, which may increase its bioavailability in vivo. Another direction is to further investigate its mechanism of action, which may lead to the development of more potent analogs. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may have potential therapeutic applications in other diseases, such as inflammation and oxidative stress. Therefore, future studies should explore its potential in these areas.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 4-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in a suitable solvent such as dichloromethane or dimethylformamide (DMF) to yield N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide as a white solid.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential application in drug development and cancer research. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the microtubule network.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-8-12(19)6-7-14(10)20-17(21)13-9-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCTCMXOLWRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(isopropoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5120197.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5120207.png)
![5-(4-cyclohexylphenyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5120215.png)
![N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5120225.png)



![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
